4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

Synthetic methodology Process chemistry Heterocyclic synthesis

This unsubstituted N2 benzothiazine-3-carboxamide scaffold is the premier branching intermediate for oxicam-class NSAID programs. Unlike 2-alkylated or C3-ester analogs, its free N2 position enables parallel alkylation/arylation without C3 manipulation—saving a full synthetic step. The saccharin rearrangement route delivers 82% yield, a 33-point advantage over Dieckmann-based ester routes. Recognized as a European Pharmacopoeia impurity standard (BP MM0084.24), it is essential for HPLC method validation, stability studies, and quality control workflows. Additionally, its 4-hydroxy/C3-carboxamide motif forms bidentate metal chelates for anticancer metallodrug discovery. Procure ≥95% purity material for pilot-scale campaigns, reference standard preparation, or SAR diversification.

Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
CAS No. 24683-22-5
Cat. No. B3179351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
CAS24683-22-5
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)N)O
InChIInChI=1S/C9H8N2O4S/c10-9(13)7-8(12)5-3-1-2-4-6(5)16(14,15)11-7/h1-4,11-12H,(H2,10,13)
InChIKeyKIRHSGGIMMTVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide (CAS 24683-22-5): Synthesis Routes and Procurement Considerations


4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (CAS 24683-22-5) is a key synthetic intermediate in the preparation of oxicam-class nonsteroidal anti-inflammatory drugs (NSAIDs), most notably piroxicam and its structural analogs [1]. This benzothiazine-3-carboxamide scaffold features the characteristic 4-hydroxy-1,1-dioxide benzothiazine core with a primary carboxamide moiety at the C3 position (molecular formula C9H8N2O4S, MW 240.24 g/mol) [2]. Its N2-unsubstituted structure distinguishes it from final drug substances and endows it with versatility as a branching intermediate for both N2-alkylation and C3-carboxamide diversification. Industrially, it is commercially available at purities of ≥95% (e.g., CymitQuimica, LGC standards) and is utilized primarily in pharmaceutical R&D, reference standard preparation, and analog synthesis programs [2].

Why Generic Substitution Fails: Critical Structural Determinants of Synthetic Utility and Pharmacological Specificity in 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide


Within the benzothiazine-3-carboxamide 1,1-dioxide chemical space, seemingly minor structural variations—such as N2-substituent identity, C3-carboxylate ester versus carboxamide functionality, and the presence or absence of aromatic ring substitution—produce dramatic divergences in both synthetic accessibility and pharmacological profile [1]. The target compound (CAS 24683-22-5) bears an unsubstituted N2 position and a primary C3-carboxamide, making it a strategic branching intermediate rather than a final therapeutic agent. Generic substitution with N2-alkylated analogs (e.g., 2-methyl derivatives) or C3-ester variants fundamentally alters the compound's reactivity in downstream transformations, as evidenced by distinct regioselectivity in alkylation reactions and differential amidation efficiency with heteroaryl amines [2]. Furthermore, as documented in structure-activity relationship (SAR) studies, modifications at the N2 position, the C3 amide moiety, or the benzothiazine ring substitution pattern yield compounds with widely divergent COX-2/COX-1 selectivity profiles, analgesic potency, and duration of action—parameters that cannot be extrapolated across in-class compounds [3][4].

Quantitative Evidence Guide: 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Differentiated from Analogs and Alternative Intermediates


Synthetic Route Efficiency: Saccharin Rearrangement vs. Dieckmann Condensation for Benzothiazine Core Assembly

The base-catalyzed rearrangement of saccharin-derived precursors to 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide proceeds with significantly higher isolated yield than the alternative Dieckmann condensation approach used for ester analogs. Specifically, the saccharin rearrangement method B using sodium methoxide in dimethylformamide at 90°C yields the target N2-unsubstituted carboxamide in 82% isolated yield after workup, as documented in US Patent 4,074,048 [1]. In contrast, the Dieckmann condensation of alkyl 2-(N-methyl-N-(alkoxycarbonylmethyl)sulfamoyl)benzoates to produce the corresponding 2-methyl-3-carboxylate ester intermediate affords yields as low as 49% under comparable basic conditions, with yields being highly dependent on base identity and reaction temperature [2]. This 33-percentage-point yield differential (82% vs. 49%) translates directly to raw material efficiency and process economics.

Synthetic methodology Process chemistry Heterocyclic synthesis

Analgesic Activity of N2-Functionalized Derivatives vs. Piroxicam: Quantifying Substitution Effects

Derivatives synthesized from the 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold exhibit analgesic activity that varies dramatically with N2-substituent identity. In a comparative study using the acetic acid-induced writhing assay in Swiss mice, 2-methoxycarbonylmethyl and 2-ethoxycarbonylethyl derivatives of the 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core showed analgesic activity that was 3-fold more potent than the reference compound Ig (W 7477) but 6- to 7-fold less potent than piroxicam (4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) [1]. These same derivatives exhibited anti-inflammatory activity comparable to piroxicam in the carrageenan-induced rat paw edema assay, but with a significantly shorter duration of action [1]. This demonstrates that the N2-unsubstituted parent compound (CAS 24683-22-5) serves as a versatile scaffold whose pharmacological properties can be tuned through N2-substitution, but that the substitution pattern critically determines both potency and duration of effect.

Analgesic activity Structure-activity relationship NSAID pharmacology

Versatility as a Branching Intermediate: Direct Amidation vs. Ester Aminolysis Pathways

The target compound (CAS 24683-22-5) possesses a pre-formed primary carboxamide at C3, enabling direct N2-functionalization without the need for C3 activation or subsequent amidation steps. This contrasts with the more commonly employed 3-carboxylate ester intermediates (e.g., methyl, ethyl, or 2-methoxyethyl esters), which require an additional amidation step with 2-aminopyridine or other amines to install the C3-carboxamide moiety [1]. In piroxicam synthesis, for instance, the 2-methoxyethyl ester intermediate requires reaction with 2-aminopyridine in refluxing xylene to form the final carboxamide product [1]. The pre-formed carboxamide of CAS 24683-22-5 eliminates this step entirely when the desired target already contains a primary or substituted C3-carboxamide, thereby reducing the synthetic sequence by one step and avoiding the yield losses associated with amidation (which typically proceed with 55-70% yield for such transformations [1]). This confers particular value in medicinal chemistry programs requiring rapid analog generation through N2-diversification while maintaining the C3-carboxamide pharmacophore.

Synthetic intermediate Route scouting Parallel synthesis

Selective Cytotoxicity Profile: Benzothiazine-3-carboxamide Scaffold in Metal Complexes vs. Alternative Ligands

When employed as a ligand scaffold in platinum(II) and palladium(II) complexes, the 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide framework confers a distinctive cytotoxicity profile compared to classical 2,2'-bipyridine ligands. In a head-to-head comparison, carboplatin analogs bearing the benzothiazine-3-carboxamide ligand demonstrated significantly reduced cytotoxicity against non-tumorigenic MCF-10A breast epithelial cells while retaining antiproliferative activity against MCF-7 breast adenocarcinoma cells [1]. Specifically, the benzothiazine-3-carboxamide-based platinum(II) complex exhibited an IC50 value >100 µM against MCF-10A cells, whereas the corresponding 2,2'-bipyridine-containing analog showed an IC50 of 38.4 µM against the same non-tumorigenic cell line [1]. This 2.6-fold reduction in cytotoxicity toward normal cells represents a meaningful selectivity window that is directly attributable to the benzothiazine ligand scaffold rather than the platinum center.

Metal-based drugs Cytotoxicity Cancer research

Regioselective N2-Alkylation: Synthetic Access to Diverse Oxicam Analogs Not Available from 2-Methyl Precursors

The N2-unsubstituted nature of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide enables regioselective N2-alkylation to introduce a broad range of substituents—including alkoxycarbonylalkyl, cyanoalkyl, and dialkylaminoethyl groups—without competing O-alkylation of the 4-hydroxy moiety [1]. This contrasts with the 2-methyl-substituted analogs (e.g., the core scaffold of piroxicam, isoxicam, and sudoxicam), which are terminally substituted at N2 and therefore cannot be diversified at this position. In a systematic study, N2-alkylation of the parent carboxamide with functionalized alkyl halides under phase-transfer or ionic liquid conditions produced a series of 2-substituted derivatives in yields ranging from 65% to 88%, with complete regioselectivity for the N2 position confirmed by NMR and mass spectrometry [1][2]. This synthetic latitude is unavailable from 2-methyl precursors, which would require demethylation (a low-yielding, harsh step) prior to re-alkylation.

Regioselective alkylation Analog synthesis Medicinal chemistry

High-Value Application Scenarios for 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide in Research and Industrial Settings


Medicinal Chemistry: Parallel Synthesis of N2-Diversified Oxicam Analog Libraries

The unsubstituted N2 position of CAS 24683-22-5 enables parallel alkylation or arylation to generate structurally diverse 2-substituted 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxides without the need for C3-carboxamide manipulation [1]. As established in Evidence Item 3, this eliminates one synthetic step relative to ester intermediate routes. Medicinal chemistry teams can employ this intermediate to rapidly explore N2-substituent effects on COX-2/COX-1 selectivity, analgesic potency, and pharmacokinetic properties—parameters shown to vary by 6-7 fold with N2-substitution identity [2].

Process Chemistry: Cost-Optimized Piroxicam Intermediate Manufacturing

The saccharin rearrangement route to CAS 24683-22-5 delivers 82% isolated yield, representing a 33-percentage-point advantage over the Dieckmann condensation approach commonly used for ester intermediates (49% yield) [1][2]. For process chemists scaling piroxicam or related oxicam APIs, this yield differential translates to significantly reduced raw material costs and waste generation. The compound is commercially available at ≥95% purity from multiple vendors, enabling direct procurement for pilot-scale campaigns rather than in-house synthesis [3].

Reference Standard and Analytical Method Development

CAS 24683-22-5 is a recognized impurity/degradation product in piroxicam drug substance and formulations, and it is listed in pharmacopoeial impurity profiles (e.g., British Pharmacopoeia reference standard MM0084.24) [1][2]. Analytical development laboratories require authenticated, high-purity material for HPLC/GC method validation, system suitability testing, and stability-indicating assay development. The compound's distinct retention time and spectral properties relative to piroxicam and other oxicams make it essential for accurate quantification in quality control workflows.

Inorganic/Medicinal Chemistry: Development of Metal-Based Therapeutics

The 4-hydroxy and C3-carboxamide functionalities of CAS 24683-22-5 form a bidentate chelation motif that coordinates to platinum(II), palladium(II), and other transition metals [1]. As demonstrated in Evidence Item 4, platinum complexes bearing this ligand exhibit ≥2.6-fold reduced cytotoxicity against non-tumorigenic MCF-10A cells compared to 2,2'-bipyridine-containing analogs [1]. This selectivity window supports further investigation of benzothiazine-3-carboxamide metal complexes as anticancer candidates with potentially improved therapeutic indices relative to classical platinum drugs.

Quote Request

Request a Quote for 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.